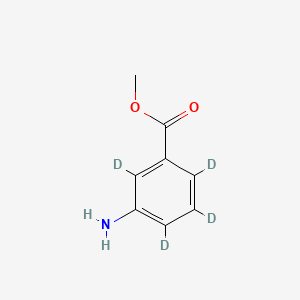

3-Aminobenzoic-d4 Acid Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

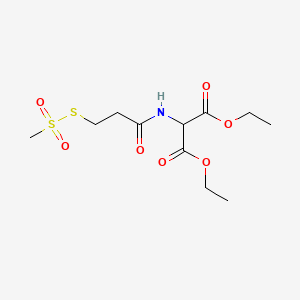

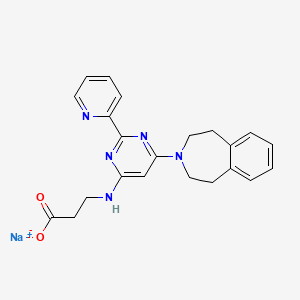

3-Aminobenzoic Acid Methyl Ester-[d4] is the labelled analogue of 3-Aminobenzoic Acid Methyl Ester . It is an intermediate in the synthesis of Torsemide Carboxylic Acid and is a metabolite of Torsemide, a diuretic drug .

Synthesis Analysis

The synthesis of similar compounds like 4-amino-3-nitrobenzoic acid methyl ester involves a simple Fischer esterification reaction . The compound was synthesized as a one-pot reaction within 30 min to 16 h, with 1 h producing a workable yield .Molecular Structure Analysis

The molecular formula of 3-Aminobenzoic Acid Methyl Ester is C8NO2 . The IUPAC Standard InChI is InChI=1S/C8H9NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3 .Chemical Reactions Analysis

The synthesis of similar compounds like 4-amino-3-nitrobenzoic acid methyl ester is a simple Fischer esterification reaction . The compound was synthesized as a one-pot reaction within 30 min to 16 h, with 1 h producing a workable yield .Physical And Chemical Properties Analysis

The molecular weight of 3-Aminobenzoic Acid Methyl Ester is 142.0911 .Aplicaciones Científicas De Investigación

Health Aspects and Toxicity

Studies have extensively reviewed the health aspects and toxicity of methyl paraben, highlighting its widespread use as a preservative and its generally recognized as safe status, despite potential concerns about its endocrine-disrupting properties. The compound undergoes rapid metabolism and excretion in humans, with no evidence of accumulation, and has been deemed practically non-toxic in acute toxicity studies. It is also noted for its antimicrobial properties in various products, underscoring its relevance in preservative efficacy research (Soni, Taylor, Greenberg, & Burdock, 2002).

Environmental Impact

Research on the occurrence, fate, and behavior of parabens in aquatic environments underscores the environmental impact of widespread paraben use, showing their ubiquity in surface water and sediments. This research highlights the need for studies on the environmental persistence and effects of similar compounds, potentially including 3-Aminobenzoic-d4 Acid Methyl Ester (Haman, Dauchy, Rosin, & Munoz, 2015).

Analytical Methods

Analytical methods for identifying and quantifying parabens in cosmetics have been developed, reflecting the importance of precise, reliable analytical techniques in research. These methods, including spectrophotometric and chromatographic techniques, could be adapted or serve as a foundation for developing methodologies for studying 3-Aminobenzoic-d4 Acid Methyl Ester in various matrices (Mallika J.B.N, ThiruvengadarajanV., & Gopinath, 2014).

Propiedades

IUPAC Name |

methyl 3-amino-2,4,5,6-tetradeuteriobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDNXXPBYLGWOS-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(=O)OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)

![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)

![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)

![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)

![Tert-butyl 5-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-1-carboxylate](/img/structure/B583255.png)

![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B583259.png)